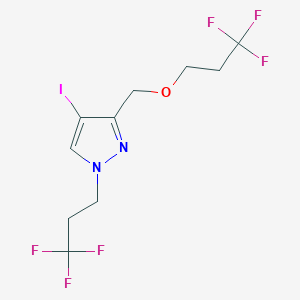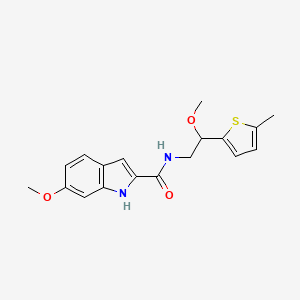![molecular formula C25H26N4O4S B2487330 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-98-4](/img/structure/B2487330.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Research on related compounds provides a glimpse into the synthetic routes that may be applicable to this compound. For instance, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on pyrazolo[3,4-b]pyridine derivatives emphasizes the utility of cyclization reactions and N-alkylation for introducing complex functionalities (El-Essawy & Rady, 2011).
Molecular Structure Analysis
Studies involving spectral analysis and quantum studies of related compounds shed light on the structural intricacies of such molecules. For example, research on novel pyrazolopyridine derivatives has elucidated their molecular structures through spectral data and theoretical calculations, providing insights into their electronic absorption spectra and reactivity (Halim & Ibrahim, 2022).
Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, including those containing furan and pyrazolo[3,4-b]pyridine moieties, are crucial in medicinal chemistry for their diverse biological activities. These structures are often part of molecules designed for their anticancer, antimicrobial, and enzyme inhibition properties. For instance, research on fused pyridine derivatives, including pyrazolo[3,4-b]pyridines, has shown their potential in combinatorial chemistry for creating libraries of compounds that can undergo various transformations, including amide coupling and esterification, indicating their versatility in drug discovery and development (Volochnyuk et al., 2010).
Potential Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidines derivatives, closely related to the structural class of your compound, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds exhibit promising biological activities, suggesting the potential for compounds with similar structures to serve as lead molecules in the development of new therapeutics (Rahmouni et al., 2016).
Antibacterial Properties
Pyrazolopyridine derivatives have been studied for their antibacterial activity against various bacterial strains, showing moderate to good effectiveness. This suggests that compounds with the pyrazolo[3,4-b]pyridine skeleton might possess useful antibacterial properties that can be harnessed in pharmaceutical research and development (Panda et al., 2011).
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-15(2)17-6-8-18(9-7-17)26-25(30)20-13-21(22-5-4-11-33-22)27-24-23(20)16(3)28-29(24)19-10-12-34(31,32)14-19/h4-9,11,13,15,19H,10,12,14H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGAWAHIAOOXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(C)C)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

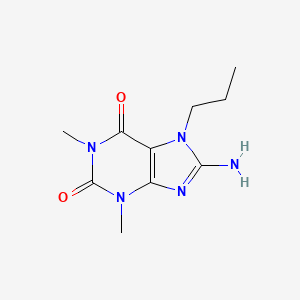
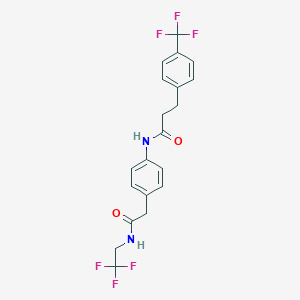
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)
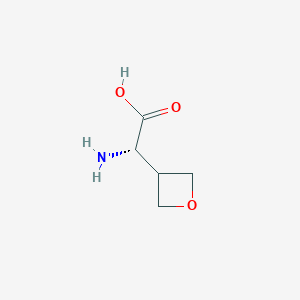

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2487261.png)
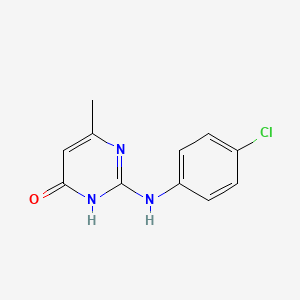
![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]propanamide](/img/structure/B2487263.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)
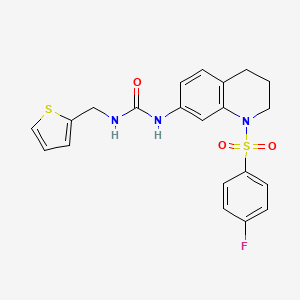
![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)
